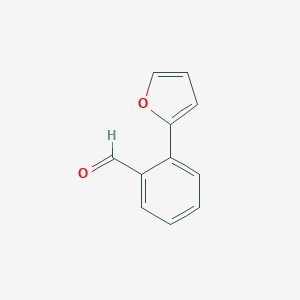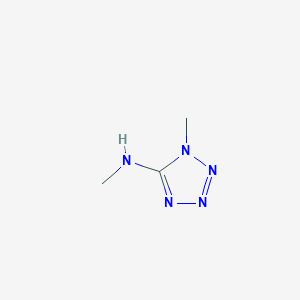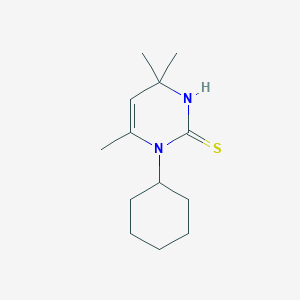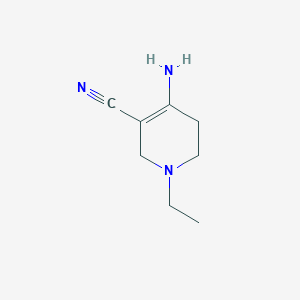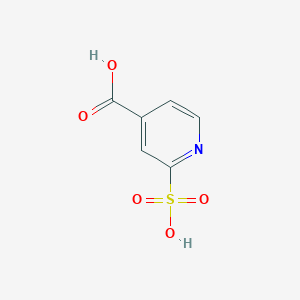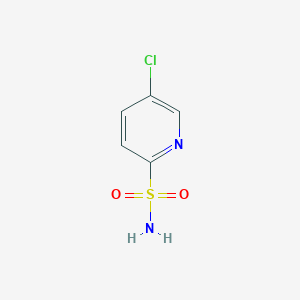
5-Cloropiridina-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Chloropyridine-2-sulfonamide is a chemical entity that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chloropyridine moiety in the structure suggests potential for diverse biological activities and the possibility of further chemical modifications to enhance its pharmacological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, starting from basic aromatic acids or amines. For instance, a related compound with a chlorophenyl moiety was synthesized from 4-chlorobenzoic acid through a six-step process including esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally nucleophilic attack by amines to yield the desired sulfonamides . Similarly, enantioselective synthesis of cyclic sulfonamides can be achieved through metalloradical C-H amination using cobalt(II) complexes, which allows for the introduction of chirality into the sulfonamide structure .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR, IR, and elemental analysis. For example, the absolute configurations of enantiomers of a bromo-chloro pyridinesulfonamide were determined using X-ray analysis, ECD, OR, and quantum chemical calculations, which also allowed for the comparison of theoretical and experimental data . The crystal structure of another chloropyridine sulfonamide derivative revealed a dihedral angle between the pyridine rings and the formation of zigzag chains in the crystal lattice through hydrogen bonding .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of novel heterocyclic systems. For instance, sulfonamide isoxazolopyridines were synthesized through reactions between aminoisoxazolopyridine and aryl sulfonic chlorides, demonstrating the versatility of sulfonamides in heterocyclic chemistry . The reactivity of sulfonamides can also be exploited to create triazolopyridine and pyrimidine derivatives, further expanding the chemical space of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties and, consequently, the biological activity of the compounds. For example, sulfonamide and carbamate derivatives of 5-chloro-2-phenoxyaniline exhibited excellent antimicrobial activity against various bacterial strains, highlighting the importance of structural modifications in determining the efficacy of sulfonamide compounds .
Aplicaciones Científicas De Investigación
Síntesis de compuestos organosulfurados
Los sulfonimidatos, una clase de compuestos organosulfurados, se sintetizan a partir de reactivos de azufre. La 5-Cloropiridina-2-sulfonamida se puede utilizar como intermedio en estas síntesis . Este proceso ha visto un resurgimiento del interés debido a la importancia de los compuestos organosulfurados en varios campos .
Precursor para polímeros
Los sulfonimidatos, incluida la this compound, se han utilizado como precursores para polímeros . Esto es particularmente útil en la síntesis de polímeros de poli(oxotiaazena) .
Candidatos a fármacos
Los sulfonimidatos y sus derivados, como las sulfoximinas y las sulfonimidaamidas, han mostrado ser prometedores en la química medicinal . Se han utilizado en el desarrollo de candidatos a fármacos con un centro de azufre (VI) .
Reactivos de transferencia de alquilo
Los sulfonimidatos se han encontrado usos como reactivos de transferencia de alquilo a ácidos, alcoholes y fenoles . Esto se debe a la labilidad de los sulfonimidatos en condiciones ácidas .
Actividad antitumoral
La piridinasulfonamida, un fragmento de la this compound, se ha encontrado que posee actividad antitumoral . Específicamente, los enantiómeros de la 5-bromo-2-cloro-N-(1-feniletil)piridina-3-sulfonamida se han sintetizado y se ha demostrado que inhiben la actividad de la quinasa PI3Kα
Mecanismo De Acción
Target of Action
5-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
5-Chloropyridine-2-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it inhibits the enzyme’s function, thereby preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the bacterial DNA replication process . This is because folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of nucleic acids. By inhibiting the production of folic acid, 5-Chloropyridine-2-sulfonamide effectively halts bacterial growth .
Pharmacokinetics
They are absorbed well in the gastrointestinal tract and widely distributed throughout the body . Sulfonamides are primarily metabolized in the liver through acetylation and are excreted in the urine .
Result of Action
The result of 5-Chloropyridine-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from replicating their DNA, effectively halting their proliferation .
Action Environment
The action of 5-Chloropyridine-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .
Análisis Bioquímico
Biochemical Properties
5-Chloropyridine-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various biochemical reactions, and the interaction of 5-Chloropyridine-2-sulfonamide with these enzymes can influence these reactions .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonamides, including 5-Chloropyridine-2-sulfonamide, can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of sulfonamides can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of sulfonamides can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Sulfonamides are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
It is known that sulfonamides can be directed to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
5-chloropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGLFVLYPJOVSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


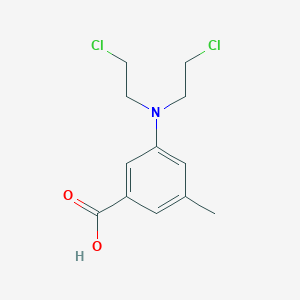

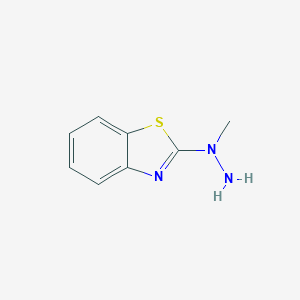
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)

